4-((4-甲基-4H-1,2,4-三唑-3-基)磺酰)-1-((2-(三氟甲基)苯基)磺酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

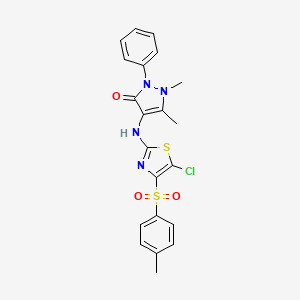

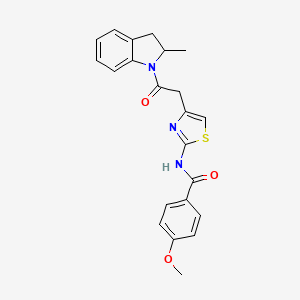

The compound "4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine" belongs to a class of molecules that have been extensively studied for their diverse biological activities. These activities stem from their unique molecular structure, which allows them to interact with various biological targets. This compound, characterized by the presence of triazole, piperidine, and sulfonamide moieties, has been synthesized and evaluated for its potential in various applications, including antimicrobial activities and receptor agonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including condensation, N-alkyl substitution, and sulfonation. For example, a series of novel sulfonamides incorporating the piperidin-1-yl moiety was prepared, showcasing the versatility of the sulfonamide group in creating potent biological agents (Hu et al., 2001). These methodologies are crucial for the development of compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and X-ray crystallography. The crystal structure analysis reveals that compounds with a piperidine ring often exhibit a chair conformation, indicating the stability of this structural feature. For instance, the crystal structure of a similar sulfonamide derivative was characterized, showing that the geometry around the sulfur atom is tetrahedral, which is common for sulfonamide-based compounds (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonamides, including those with piperidine and triazole moieties, undergo various chemical reactions, including sulfomethylation and coupling with electrophiles. These reactions are essential for modifying the chemical and biological properties of the compounds. For instance, sulfomethylation has been used as a route to introduce mixed-side-chain macrocyclic chelates into the piperazine and polyazamacrocycles, demonstrating the chemical versatility of these moieties (Westrenen & Sherry, 1992).

科学研究应用

细胞色素P450酶参与

Hvenegaard等人(2012年)的一项研究考察了Lu AA21004的代谢,这是一种新型抗抑郁药,揭示了涉及细胞色素P450和其他酶在人类肝微粒体和S9分数中的氧化代谢过程的见解。这些发现为相关化合物的代谢途径提供了宝贵信息,这对于理解它们在生物系统内的药代动力学和相互作用可能至关重要(Hvenegaard et al., 2012)。

碳酸酐酶同工酶的抑制

Alafeefy等人(2015年)研究了一系列含有各种基团的苯磺酰胺对人类碳酸酐酶同工酶的抑制,其中包括[1,2,4]三唑并[3,4-b][1,3,4]噻二唑基团。这些化合物对某些同工酶表现出显著的抑制作用,突显了它们在设计治疗应用抑制剂方面的潜力(Alafeefy et al., 2015)。

多药耐药结核病(MDR-TB)相关物质

Jayachandra等人(2018年)的研究侧重于利用先进的分析技术,鉴定和表征多药耐药结核病(MDR-TB)药物的相关物质。这项研究有助于多药耐药结核病治疗的质量控制和发展,确保相关药物化合物的安全性和有效性(Jayachandra et al., 2018)。

芳基丙基哌啶侧链的修饰

Lynch等人(2003年)探讨了CCR5拮抗剂化合物中4-(3-苯基丙-1-基)哌啶基团的修饰,旨在平衡抗病毒效力与合理的药代动力学。这项研究对于开发针对CCR5受体的新型治疗剂,用于潜在的HIV治疗应用至关重要(Lynch et al., 2003)。

聚氮大环的磺甲基化

Van Westrenen和Sherry(1992年)描述了哌嗪和各种聚氮大环的磺甲基化,导致混合侧链大环螯合物。这种合成途径为创造具有潜在药物化学和成像应用的复杂大环结构开辟了新的可能性(Van Westrenen & Sherry, 1992)。

属性

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O4S2/c1-21-10-19-20-14(21)27(23,24)11-6-8-22(9-7-11)28(25,26)13-5-3-2-4-12(13)15(16,17)18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPQQOFFIJCDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)

![2-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2493483.png)

![N-[Cyano-(4-ethylphenyl)methyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2493484.png)

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2493485.png)

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)